Product packaging for 2,6-Dichloro-3-fluorobenzoyl chloride(Cat. No.:)

2,6-Dichloro-3-fluorobenzoyl chloride

Cat. No.: B13396473
M. Wt: 227.4 g/mol
InChI Key: MCSSGGCPMLHPQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-3-fluorobenzoyl chloride ( 1119454-98-6) is an organofluorine and acid chloride building block of interest in advanced chemical synthesis and pharmaceutical research . This compound, with a molecular formula of C 7 H 2 Cl 3 FO and a molecular weight of 227.45, serves as a key precursor for the introduction of the 2,6-dichloro-3-fluorobenzoyl moiety into target molecules . Its specific substitution pattern makes it a valuable reagent for constructing active pharmaceutical ingredients (APIs) and other complex organic compounds, particularly in the development of agrochemicals and life science materials. As an acid chloride, it is highly reactive toward nucleophiles, facilitating efficient acylation reactions with amines to form amides or with alcohols to form esters. Researchers utilize this reactivity to create novel molecular structures for screening and development. Please note that this product is intended for research and development purposes in a laboratory setting only. Safety and Handling: This compound is a hazardous material. As with related benzoyl chloride derivatives, it may cause severe skin burns and eye damage . It is imperative to use appropriate personal protective equipment (PPE), including chemical-impermeable gloves and eye protection, and to handle the material only in a well-ventilated environment, such as a fume hood . Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2Cl3FO B13396473 2,6-Dichloro-3-fluorobenzoyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H2Cl3FO

Molecular Weight

227.4 g/mol

IUPAC Name

2,6-dichloro-3-fluorobenzoyl chloride

InChI

InChI=1S/C7H2Cl3FO/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2H

InChI Key

MCSSGGCPMLHPQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)C(=O)Cl)Cl

Origin of Product

United States

Reaction Mechanisms and Electrophilic Reactivity of 2,6 Dichloro 3 Fluorobenzoyl Chloride

Nucleophilic Acyl Substitution Mechanisms Involving 2,6-Dichloro-3-fluorobenzoyl chloride

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. libretexts.org The reaction proceeds via a two-step mechanism: nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. libretexts.orglibretexts.org The presence of two chlorine atoms and a fluorine atom on the benzene (B151609) ring influences the electron density of the acyl carbon, affecting its reactivity.

The reaction between acyl chlorides and primary or secondary amines is a vigorous and common method for synthesizing N-substituted amides. libretexts.orgpearson.com When this compound reacts with an amine, the nitrogen's lone pair acts as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org This initial addition leads to a tetrahedral intermediate. Subsequently, the carbonyl group reforms with the expulsion of a chloride ion. libretexts.org A second equivalent of the amine or another base is required to neutralize the hydrogen chloride (HCl) produced, forming an ammonium (B1175870) salt. libretexts.org

Step 1 (Addition): The amine nucleophile attacks the carbonyl carbon.

Step 2 (Elimination): The chloride ion is eliminated, and the carbonyl double bond is restored.

Step 3 (Deprotonation): A base (typically a second molecule of the amine) removes a proton from the nitrogen atom.

This methodology is highly efficient for creating amide bonds. whiterose.ac.ukresearchgate.net For instance, the related compound 2,6-dichloro-3-fluorobenzamide has been synthesized through the ammonolysis of α,α,α,2,6-pentachloro-3-fluoroacetophenone, demonstrating the stability and accessibility of this amide derivative. google.comresearchgate.net

Table 1: Reaction of this compound with Amines
Amine NucleophileProductGeneral Conditions
Ammonia (B1221849) (NH₃)2,6-Dichloro-3-fluorobenzamideReaction in an inert solvent, requires at least two equivalents of ammonia.
Primary Amine (R-NH₂)N-Alkyl/Aryl-2,6-dichloro-3-fluorobenzamideOften performed at low temperatures in the presence of a base (e.g., triethylamine (B128534) or excess amine) to scavenge HCl. rsc.org
Secondary Amine (R₂NH)N,N-Dialkyl/Aryl-2,6-dichloro-3-fluorobenzamideSimilar conditions to primary amines, typically vigorous reactions.

Similar to amines, alcohols and thiols can act as nucleophiles, reacting with this compound to form esters and thioesters, respectively. The mechanism is analogous to amide formation, involving nucleophilic attack at the carbonyl carbon, formation of a tetrahedral intermediate, and elimination of the chloride ion.

For esterification, the reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the HCl by-product and to deprotonate the alcohol, increasing its nucleophilicity.

For thioesterification, thiols (R-SH) react in a similar manner to alcohols. Due to the higher nucleophilicity of sulfur compared to oxygen, these reactions often proceed readily.

Table 2: Esterification and Thioesterification Reactions
NucleophileProduct TypeGeneral Conditions
Alcohol (R-OH)EsterInert solvent with a base (e.g., pyridine, triethylamine) to neutralize HCl.
Thiol (R-SH)ThioesterOften proceeds under similar or milder conditions than esterification due to the higher nucleophilicity of sulfur.

Reduction Chemistry of the Acyl Chloride Moiety

The acyl chloride functional group is readily reduced to either an aldehyde or a primary alcohol using appropriate reducing agents. The high reactivity of the acyl chloride allows for controlled reduction under specific conditions.

The synthesis of 2,6-dichloro-3-fluorobenzaldehyde (B179773) can be achieved through the reduction of the corresponding acyl chloride. A common method for this transformation is the Rosenmund reduction, which utilizes hydrogen gas with a poisoned catalyst (e.g., palladium on barium sulfate (B86663) poisoned with quinoline-sulfur) to prevent over-reduction to the alcohol. Alternatively, sterically hindered hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) can selectively reduce acyl chlorides to aldehydes.

Further reduction to the corresponding primary alcohol, (2,6-dichloro-3-fluorophenyl)methanol, can be accomplished using more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). vulcanchem.comcjph.com.cn A synthetic route to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol involves the reduction of the corresponding ketone with sodium borohydride, highlighting the utility of hydride reagents for reducing carbonyls in this substituted system. cjph.com.cn The direct reduction of 2,6-dichloro-3-fluorobenzoic acid to the benzyl (B1604629) alcohol using borane (B79455) dimethyl sulfide (B99878) has also been reported, a transformation for which the acyl chloride would be a suitable intermediate. patsnap.com

Table 3: Reduction Products of this compound
ProductReagent/Reaction TypeNotes
2,6-Dichloro-3-fluorobenzaldehydeRosenmund Reduction (H₂, Pd/BaSO₄, quinoline) or LiAl(O-t-Bu)₃HControlled reduction stops at the aldehyde stage.
(2,6-Dichloro-3-fluorophenyl)methanolLiAlH₄ or NaBH₄Strong reducing agents lead to the primary alcohol. vulcanchem.com

Electrochemical methods, such as cyclic voltammetry, can be used to study the reduction pathways of acyl chlorides. researchgate.net The reduction of benzoyl chloride derivatives typically involves the irreversible transfer of electrons to the carbonyl group. For a compound like this compound, the cyclic voltammogram would be expected to show an irreversible cathodic peak corresponding to the reduction of the acyl chloride moiety. The exact reduction potential would be influenced by the electron-withdrawing halogen substituents on the aromatic ring, which would likely make the reduction occur at a less negative potential compared to unsubstituted benzoyl chloride. Studies on related compounds, such as 2,2'-dichloro benzil, show cathodic peaks in the negative potential range, indicating the electrochemical reduction of the carbonyl functions. researchgate.net The initial reduction step likely involves the formation of a radical anion, which can then undergo further reactions, such as dimerization or loss of a chloride ion.

Oxidation Reactions of this compound Derivatives

The carbonyl carbon in this compound is already at a high oxidation state (+3), making direct oxidation of the acyl chloride group itself unfavorable. However, derivatives of this compound can undergo oxidation reactions. For example, the corresponding primary alcohol, (2,6-dichloro-3-fluorophenyl)methanol, can be oxidized to form 2,6-dichloro-3-fluorobenzaldehyde. patsnap.com This oxidation can be achieved using a variety of reagents, such as pyridine sulfur trioxide in DMSO, a method cited in the synthesis of the aldehyde from the alcohol. patsnap.com Other common oxidizing agents for converting primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and Swern oxidation conditions.

Conversion to Carboxylic Acids

The conversion of a benzoyl chloride derivative, such as this compound, into its corresponding carboxylic acid is a fundamental reaction in organic chemistry, typically achieved through hydrolysis. This nucleophilic acyl substitution reaction involves the replacement of the chloride, a good leaving group, with a hydroxyl group from a water molecule.

The reaction mechanism proceeds in two main stages. First, the oxygen atom of a water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate. In the second stage, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. A final deprotonation step, often facilitated by another water molecule or a weak base, yields the final carboxylic acid product, 2,6-dichloro-3-fluorobenzoic acid, and hydrochloric acid.

Friedel-Crafts Acylation Reactions Utilizing this compound Analogues

Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and synthesizing aromatic ketones. imist.machemistryjournals.net This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. organic-chemistry.org Analogues of this compound, such as other substituted benzoyl chlorides, are frequently used as acylating agents in these reactions. researchgate.net

The general mechanism begins with the Lewis acid catalyst, commonly aluminum chloride (AlCl₃), reacting with the acyl chloride to form a highly electrophilic acylium ion. libretexts.org This acylium ion is resonance-stabilized and serves as the active electrophile. The aromatic ring, acting as a nucleophile, then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Finally, a weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), abstracts a proton from the arenium ion, restoring aromaticity to the ring and yielding the aryl ketone product. libretexts.org The catalyst is regenerated in this final step, although in practice, more than a stoichiometric amount is often required as the product ketone can form a complex with the Lewis acid. organic-chemistry.orgmasterorganicchemistry.com

The utility of Friedel-Crafts acylation lies in its ability to introduce an acyl group onto an aromatic nucleus, which is a versatile precursor for the synthesis of many fine chemicals, pharmaceuticals, and agrochemicals. chemistryjournals.netfrontiersin.org Unlike the related Friedel-Crafts alkylation, the acylation reaction has the advantage of not being prone to carbocation rearrangements and the resulting ketone product is deactivated, preventing further acylation of the same ring. organic-chemistry.org

The outcome of Friedel-Crafts acylation reactions is significantly influenced by both electronic and steric factors, which dictate the regioselectivity of the substitution. imist.manumberanalytics.com

Regioselectivity: The position of acylation on the aromatic substrate is primarily governed by the electronic properties of the substituents already present on the ring. numberanalytics.com Electron-donating groups (EDGs), such as alkyl and alkoxy groups, activate the aromatic ring towards electrophilic attack and direct the incoming acyl group to the ortho and para positions. Conversely, electron-withdrawing groups (EWGs) like nitro or carbonyl groups deactivate the ring and direct substitution to the meta position. numberanalytics.com For highly activated substrates like anisole, acylation typically shows a strong preference for the para position due to less steric clash compared to the ortho positions. chemistryjournals.net

Steric Hindrance: Steric hindrance plays a crucial role, particularly with substituted benzoyl chlorides like analogues of this compound. numberanalytics.comnumberanalytics.com The presence of bulky substituents on either the aromatic substrate or the acyl chloride can significantly impede the reaction. numberanalytics.comstackexchange.com For instance, the two chlorine atoms at the ortho positions of 2,6-dichlorobenzoyl chloride create substantial steric bulk around the carbonyl group. google.com This steric hindrance can make it difficult for the acyl chloride to form a complex with the Lewis acid catalyst and for the subsequent acylium ion to approach the aromatic ring, potentially leading to lower reaction rates and yields. numberanalytics.comnumberanalytics.com In cases of severe steric hindrance, the reaction may fail to proceed altogether. stackexchange.com

A variety of catalytic systems have been developed for Friedel-Crafts acylation, ranging from traditional Lewis acids to more modern, environmentally benign solid acid catalysts. imist.machemistryjournals.net

Traditional Lewis Acids: The most common catalysts are strong Lewis acids, which are required in stoichiometric or even excess amounts. organic-chemistry.orggoogle.com These catalysts are highly effective but suffer from drawbacks such as being corrosive, moisture-sensitive, and generating significant acidic waste during workup. chemistryjournals.net

CatalystFormulaNotes
Aluminum ChlorideAlCl₃Highly effective and commonly used, but can be difficult to handle. numberanalytics.comgoogle.com
Ferric ChlorideFeCl₃A common and effective Lewis acid catalyst. imist.magoogle.com
Boron TrifluorideBF₃Another frequently used Lewis acid catalyst. imist.magoogle.com
Zinc ChlorideZnCl₂Used as a catalyst in Friedel-Crafts reactions. imist.magoogle.com
Titanium TetrachlorideTiCl₄A conventional catalyst for this type of reaction. google.com

Modern Catalytic Systems: To address the environmental and practical issues associated with traditional catalysts, significant research has focused on developing reusable and milder catalytic systems. imist.ma

Metal Triflates: Lanthanide and other metal triflates (e.g., Yb(OTf)₃, Hf(OTf)₄, Cu(OTf)₂) have emerged as highly efficient, water-tolerant Lewis acid catalysts that can often be used in catalytic amounts and recycled. chemistryjournals.net

Solid Acid Catalysts: Heterogeneous catalysts like zeolites and nanoscale metal oxides (e.g., SnO₂) offer advantages such as easy separation from the reaction mixture, reusability, and reduced waste generation. imist.mafrontiersin.orgacs.org They have shown high activity and regioselectivity in liquid-phase acylations. frontiersin.orgacs.org

Bismuth Compounds: Bismuth(III) chloride, which can be generated in situ from the water-insensitive and eco-friendly bismuth(III) oxychloride (BiOCl), has been used as an effective catalyst. chemistryjournals.net

Ionic Liquids: Imidazolium-based ionic liquids have been employed as both solvents and catalysts, facilitating catalyst recovery and reuse. chemistryjournals.net

The choice of catalyst depends on the specific substrates, desired reaction conditions, and considerations regarding cost and environmental impact. numberanalytics.com

Advanced Applications of 2,6 Dichloro 3 Fluorobenzoyl Chloride As a Versatile Synthetic Intermediate

Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The unique electronic and steric properties of 2,6-dichloro-3-fluorobenzoyl chloride make it a valuable building block in medicinal chemistry for the creation of novel therapeutic agents.

The 2,6-dichloro-3-fluoro benzoyl framework is a key structural component in the synthesis of modern fluoroquinolone antibiotics. The corresponding aldehyde, 2,6-dichloro-3-fluorobenzaldehyde (B179773), which can be synthesized from the benzoyl chloride, is a pivotal intermediate in the preparation of newer generation fluoroquinolones. These include compounds such as finafloxacin (B1662518) and prafloxacin, which exhibit broad-spectrum antibacterial activity. The presence and position of the halogen atoms on the phenyl ring are critical for modulating the efficacy and pharmacokinetic profile of these drugs.

One of the most direct applications of this compound is in the synthesis of halogenated benzamide (B126) derivatives. The acyl chloride group reacts efficiently with primary or secondary amines to form a stable amide bond. This reaction is fundamental in building a diverse library of molecules with potential biological activities. For instance, reacting 2,6-dichlorobenzoyl chloride with amines like ethylene (B1197577) diamine or isopropyl amine in a basic ethanolic solution yields the corresponding N-substituted-2,6-dichlorobenzamides. These benzamide derivatives are explored for their potential as antimicrobial and disinfectant agents.

Table 1: Examples of Benzamide Derivatives from 2,6-Dichlorobenzoyl Chloride
Amine ReactantResulting Benzamide ProductPotential Application
Ethylene diamineN-(2-aminoethyl)-2,6-dichlorobenzamideAntimicrobial Agent Intermediate
Isopropyl amine2,6-dichloro-N-(propan-2-yl)benzamideAntimicrobial Agent Intermediate

Enzyme inhibitors are crucial in drug discovery for managing diseases characterized by aberrant enzyme activity. Cysteine (Cys) and serine (Ser) proteases, which feature nucleophilic cysteine or serine residues in their active sites, are important therapeutic targets. Acyl chlorides are highly electrophilic and can act as irreversible inhibitors by forming a covalent bond with these nucleophilic residues, thereby deactivating the enzyme. While the chemical reactivity of this compound makes it a potential candidate for the development of such covalent inhibitors, specific research detailing its application against Cys or Ser proteases is not extensively documented in the scientific literature.

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. The 2,6-dichloro substitution pattern on an aromatic ring is a feature found in various biologically active heterocyclic systems, including purine (B94841) derivatives that have shown potential as anticancer agents by inhibiting signaling pathways. While the 2,6-dichlorophenyl moiety is an important pharmacophore, the direct use of this compound as a starting material for the synthesis of complex heterocycles like oxazinones or purines is not a widely reported application in the available literature.

Understanding the mechanism of action of drugs and biological processes often requires tools to probe and modify biomolecules such as proteins and nucleic acids. Reactive chemical intermediates can be employed to label or cross-link specific sites on these macromolecules. Due to its high reactivity, this compound could potentially be used to acylate nucleophilic side chains of amino acids (e.g., lysine, serine) in proteins. The fluorine atom also provides a useful spectroscopic handle for fluorine-19 NMR studies to probe the molecule's binding environment. However, specific examples of this compound being used for the modification of biomolecules in mechanistic studies are not well-documented.

Contributions to Agrochemical Synthesis

Beyond pharmaceuticals, chloro-benzoyl chlorides are important intermediates in the production of agrochemicals. The 2,6-dichloro-benzoyl scaffold is a key component in this sector. Precursors such as 2,6-dichloro-trichloromethylbenzene are used in the synthesis of potent fungicides. This precursor can be converted to 2,6-dichlorobenzoyl chloride, which is then incorporated into the final active agrochemical ingredient. This pathway highlights the compound's role in developing agents for crop protection, contributing to the synthesis of effective fungicidal compounds used in modern agriculture.

Herbicidal Substance Development

This compound serves as a crucial intermediate in the synthesis of advanced agrochemicals, particularly in the development of novel herbicides. Its trifunctional molecular structure, featuring two chlorine atoms, a fluorine atom, and a reactive acyl chloride group, allows for its incorporation into complex molecules with potent herbicidal activity. The specific arrangement of these substituents on the benzene (B151609) ring is instrumental in defining the biological efficacy and selectivity of the final herbicidal compounds.

Research in this area focuses on using this compound to create derivatives that can disrupt essential biological processes in target weed species. For instance, it can be a precursor to synthesizing compounds like 2,6-dichloro-3-fluorobenzonitrile (B173952). google.comresearchgate.net While not a herbicide itself, this nitrile is a key building block for more complex herbicidal molecules. The synthesis pathway often involves the reaction of the acyl chloride with an amine or other nucleophiles to form amides or esters, which then undergo further transformations. The presence of the halogen atoms enhances the molecule's stability and lipophilicity, which are critical properties for effective uptake and translocation within the plant.

Precursor CompoundResulting IntermediatePotential Application
2,6-Dichloro-3-fluoroacetophenone2,6-dichloro-3-fluorobenzamideSynthesis of Nitrile Derivatives
2,6-dichloro-3-fluorobenzamide2,6-dichloro-3-fluorobenzonitrileBuilding block for complex agrochemicals

Applications in Materials Science and Specialty Chemicals

The unique electronic and structural properties of this compound make it a valuable reagent in materials science. The high reactivity of the acyl chloride group allows it to be readily incorporated into polymer chains or attached to surfaces to modify their properties. The presence of multiple halogen atoms can impart desirable characteristics such as flame retardancy, thermal stability, and altered refractive indices to the resulting materials.

Production of Specialty Chemicals for Industrial Processes

In the realm of industrial chemistry, this compound is a key starting material for the production of a variety of specialty chemicals. Its primary role is as a versatile acylating agent, used to introduce the 2,6-dichloro-3-fluorobenzoyl moiety into other molecules. This process is fundamental in synthesizing intermediates for pharmaceuticals, dyes, and other high-value chemical products. google.com

A significant industrial application is the synthesis of 2,6-dichloro-3-fluorobenzonitrile. google.comresearchgate.net This process involves the conversion of the acyl chloride's parent acid (or a related precursor) into an amide, followed by dehydration to yield the nitrile. This nitrile is a valuable intermediate due to the reactivity of the cyano group, which can be further transformed into various functional groups for building more complex molecular architectures. The production methods are optimized for high yield and purity, ensuring the quality of the final specialty chemicals. google.com

Derivatization Chemistry for Analytical and Research Purposes

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound that has properties more suitable for analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). jfda-online.comsci-hub.se this compound is an excellent derivatizing agent for compounds containing active hydrogen atoms, such as alcohols, phenols, amines, and thiols. The reaction involves the acylation of these functional groups, forming stable ester or amide derivatives. osti.govchromatographyonline.com

Enhancing Volatility and Detectability in Chromatographic Methods

The primary goals of derivatization in chromatography are to increase the volatility of polar analytes for GC analysis and to enhance the response of detectors. gcms.cz By reacting an analyte with this compound, a larger, less polar molecule is formed. This transformation often reduces the boiling point and decreases interactions with the stationary phase of the GC column, leading to improved peak shape and resolution. jfda-online.com

Crucially, the introduction of the 2,6-dichloro-3-fluorobenzoyl group significantly enhances detectability. The three halogen atoms make the derivative highly sensitive to electron capture detectors (ECD), a common detector for GC that is particularly responsive to halogenated compounds. nih.gov This allows for the ultra-trace quantification of the original analytes in complex matrices. For mass spectrometry (MS) detection, the derivative often produces characteristic fragmentation patterns, aiding in structural confirmation. researchgate.net

PropertyBefore DerivatizationAfter Derivatization with this compound
Volatility Low (for polar analytes)Increased
Polarity High (for polar analytes)Decreased
Detectability (ECD) Low / NoneHigh
Chromatographic Peak Shape Often poor (tailing)Improved (symmetrical)

In Situ Derivatization Techniques

In situ derivatization is a streamlined approach where the derivatization reaction is carried out directly within the sample matrix or sample vial, minimizing sample handling and potential loss of analyte. sci-hub.senih.gov This technique is particularly convenient for high-throughput analysis. For analytes in a liquid sample, this compound (dissolved in a suitable organic solvent) can be added directly to the vial along with a base catalyst (like pyridine (B92270) or triethylamine) to facilitate the acylation reaction. osti.gov The reaction is typically rapid, often occurring at room temperature or with gentle heating, after which an aliquot of the reaction mixture can be directly injected into the chromatograph. sigmaaldrich.com This method simplifies the workflow, reduces analysis time, and improves the efficiency and reproducibility of the analytical process. nih.gov

Analytical Methodologies for Research and Characterization of 2,6 Dichloro 3 Fluorobenzoyl Chloride

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of 2,6-Dichloro-3-fluorobenzoyl chloride, providing detailed information about its atomic composition, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise arrangement of atoms within the this compound molecule. Both proton (¹H) and fluorine-19 (¹⁹F) NMR spectra yield critical data.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the two aromatic protons. The chemical shifts and coupling patterns of these protons are influenced by the surrounding electron-withdrawing chloro, fluoro, and benzoyl chloride groups. The proton at position 4 will be coupled to the proton at position 5 and the fluorine at position 3, likely appearing as a triplet of doublets. The proton at position 5 will be coupled to the proton at position 4, appearing as a triplet.

¹⁹F NMR: As a molecule containing fluorine, ¹⁹F NMR spectroscopy offers a highly sensitive and direct method for characterization. biophysics.org A single resonance is expected for the fluorine atom at position 3. This signal's chemical shift provides insight into the electronic environment of the fluorine atom, and its multiplicity (a triplet of doublets) would arise from coupling to the adjacent aromatic protons (H-4 and H-5), confirming its position on the aromatic ring.

Table 1: Predicted NMR Spectral Data for this compound
NucleusPositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
¹HH-4~7.5 - 7.7Triplet of Doublets (td)JH-H ≈ 8-9 Hz, JH-F ≈ 5-6 Hz
¹HH-5~7.3 - 7.5Triplet (t)JH-H ≈ 8-9 Hz
¹⁹FF-3-110 to -130Triplet of Doublets (td)JF-H4 ≈ 5-6 Hz, JF-H5 ≈ 8-9 Hz

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak is typically found at a high wavenumber. Other significant absorptions include those from the aromatic ring C=C stretching, C-H stretching, and the vibrations of the C-Cl and C-F bonds. Data from the closely related compound 2,6-Dichlorobenzoyl chloride shows a strong C=O absorption in the 1750-1800 cm⁻¹ region. nist.gov

Table 2: Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3050 - 3100Medium
C=O (Acyl Chloride)Stretching1770 - 1810Very Strong, Sharp
Aromatic C=CStretching1550 - 1600Medium to Strong
C-FStretching1200 - 1300Strong
C-ClStretching700 - 850Strong

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. The exact mass of this compound is 225.915527 amu. chemsrc.com A key feature in the mass spectrum of this compound is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. docbrown.infodocbrown.info This results in a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4, with relative intensities of approximately 9:6:1.

Common fragmentation pathways for benzoyl chlorides include the loss of a chlorine radical to form the benzoyl cation, or the loss of the entire chlorocarbonyl radical ([COCl]•).

Table 3: Predicted Mass Spectrometry Fragments for this compound
Fragment IonFormulaPredicted m/z ValuesNotes
[M]⁺[C₇H₂Cl₂FO]⁺226, 228, 230Molecular ion cluster. Ratio ~9:6:1.
[M-Cl]⁺[C₇H₂ClFO]⁺191, 193Loss of a chlorine radical. Isotopic pattern for one Cl atom (ratio ~3:1).
[M-COCl]⁺[C₆H₂Cl₂F]⁺163, 165, 167Loss of the chlorocarbonyl group. Isotopic pattern for two Cl atoms (ratio ~9:6:1).

Chromatographic Separation and Detection Methods

Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, and for its quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. A reversed-phase method is typically employed, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. ekb.egnih.gov Due to the presence of the aromatic ring, the compound is chromophoric and can be readily detected using an ultraviolet (UV) detector, typically at a wavelength between 200 and 220 nm where the benzoyl moiety strongly absorbs light. nih.gov This method is valuable for monitoring reaction progress and for quality control of the final product.

Table 4: Typical HPLC-UV Parameters for Analysis
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and Water (with 0.1% acid like TFA or Formic Acid)
Flow Rate1.0 mL/min
DetectionUV at ~210 nm
Column Temperature25 - 30 °C

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a capillary column. epa.gov A non-polar or medium-polarity column is generally suitable. GC-MS provides excellent separation and definitive identification by comparing the resulting mass spectrum with known libraries or by analyzing the fragmentation pattern. uzh.chresearchgate.net

Table 5: Typical GC Parameters for Analysis
ParameterTypical Condition
ColumnCapillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane)
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Oven ProgramInitial temp ~100 °C, ramp to ~280 °C
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and rapid analytical technique widely used to monitor the progress of chemical reactions. chemistrystudent.com In the synthesis of this compound, typically prepared from 2,6-Dichloro-3-fluorobenzoic acid and a chlorinating agent such as thionyl chloride or oxalyl chloride, TLC provides a qualitative assessment of the reaction's progression by separating the starting material, the product, and any potential by-products on a stationary phase. wikipedia.org

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is commonly coated with silica (B1680970) gel. researchgate.net The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. The less polar product, this compound, will typically travel further up the plate (higher Retention Factor, Rf value) than the more polar starting material, 2,6-Dichloro-3-fluorobenzoic acid.

By taking samples from the reaction mixture at various time intervals and running a TLC, chemists can observe the gradual disappearance of the starting material spot and the concurrent appearance and intensification of the product spot. researchgate.net The reaction is considered complete when the spot corresponding to the starting material is no longer visible. Co-spotting, where the reaction mixture is spotted on top of a spot of the pure starting material, can be used for unambiguous identification. researchgate.net

Table 1: Hypothetical TLC Monitoring of this compound Synthesis

Time PointSpot 1 (Starting Material) RfSpot 2 (Product) RfObservations
T = 0 hr0.35-A single spot corresponding to the starting material is observed.
T = 1 hr0.350.75A faint product spot appears, while the starting material spot remains intense.
T = 2 hr0.350.75The intensity of the product spot increases, and the starting material spot diminishes.
T = 4 hr-0.75The starting material spot is no longer detectable, indicating the reaction is complete.

Note: Rf values are illustrative and depend on the specific TLC plate and solvent system used.

X-ray Diffraction for Crystal Structure Elucidation

X-ray Diffraction (XRD) is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior.

While specific crystallographic data for this compound is not publicly available, analysis of a structurally similar compound, 3,4-dichlorobenzoyl chloride (C7H3Cl3O), provides insight into the type of data obtained from an XRD study. researchgate.net For such an analysis, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The data generated includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom. This information confirms the molecular structure and reveals details about the crystal packing and any intermolecular forces, such as halogen bonding or π-stacking interactions, which influence the physical properties of the solid. researchgate.net

Table 2: Representative Crystal Data for a Dichlorobenzoyl Chloride Analog (3,4-dichlorobenzoyl chloride)

ParameterValue
Chemical FormulaC7H3Cl3O
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)12.0518(15)
b (Å)9.7403(11)
c (Å)6.9562(9)
β (°)99.047(4)
Volume (Å3)806.42(17)
Z (molecules/unit cell)4

Data obtained for the analogous compound 3,4-dichlorobenzoic acid chloride. researchgate.net

Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry)

Electrochemical techniques such as Cyclic Voltammetry (CV) can be employed to investigate the redox properties of this compound. CV measures the current that develops in an electrochemical cell as the potential is varied, providing information about the potentials at which the compound is oxidized or reduced. nih.gov

In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly swept potential between two set values. The resulting plot of current versus potential is known as a cyclic voltammogram. The peak potentials (Ep) indicate the potentials at which redox events occur. For halogenated aromatic compounds, reduction peaks often correspond to the cleavage of carbon-halogen bonds. researchgate.net

The characteristics of the voltammogram, such as the peak shape, peak current, and the separation between anodic and cathodic peak potentials, can provide insights into the reaction mechanism, including the reversibility of the electron transfer process and the stability of the resulting radical ions or other intermediates. man.ac.uk While specific CV data for this compound is not available, the technique could be used to study the relative ease of reduction of the C-Cl and C-F bonds and the influence of the electron-withdrawing acyl chloride group on the redox behavior of the aromatic ring.

Table 3: Hypothetical Cyclic Voltammetry Data for a Halogenated Benzoyl Chloride

ParameterValue
Scan Rate100 mV/s
Cathodic Peak Potential (Epc)-1.85 V
Anodic Peak Potential (Epa)Not observed
Peak Current (Ipc)15 µA
Process TypeIrreversible Reduction

Note: These values are illustrative for a generic halogenated aromatic compound and would be specific to the experimental conditions (electrode, solvent, electrolyte).

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. davidson.edu It determines the mass percentages of the constituent elements (Carbon, Hydrogen, and in this case, halogens) in a sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula to assess its purity and confirm its identity. ma.edu

For this compound (C7H2Cl3FO), the theoretical elemental composition is calculated based on its atomic constituents and their respective atomic masses. A pure sample of the compound should yield experimental results that are in close agreement (typically within ±0.4%) with these theoretical values. stackexchange.com Significant deviations can indicate the presence of impurities, residual solvent, or that the incorrect compound has been synthesized. Modern elemental analyzers combust the sample under controlled conditions and quantify the resulting gases (e.g., CO2, H2O) to determine the elemental composition. researchgate.net

Table 4: Elemental Composition of this compound (C7H2Cl3FO)

ElementSymbolTheoretical Mass %Experimental Mass % (Hypothetical)
CarbonC37.63%37.59%
HydrogenH0.90%0.92%
ChlorineCl47.60%47.51%
FluorineF8.50%8.45%
OxygenO7.16%7.25%

Q & A

Q. How can researchers optimize the synthesis of 2,6-dichloro-3-fluorobenzoyl chloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as temperature, stoichiometry of halogenating agents (e.g., Cl₂ or SOCl₂), and catalysts (e.g., AlCl₃ for Friedel-Crafts acylation). Purification via fractional distillation or recrystallization using inert solvents (e.g., dry hexane) is critical to remove unreacted intermediates. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis or GC-MS .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) resolves substituent positions and confirms molecular symmetry. Fourier-Transform Infrared (FT-IR) spectroscopy identifies the carbonyl (C=O) stretch (~1760 cm⁻¹) and C-Cl/F vibrations. Mass spectrometry (MS) with electron ionization (EI) provides molecular weight verification and fragmentation patterns. Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)) to validate assignments .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to prevent inhalation of toxic vapors. Wear nitrile gloves, goggles, and lab coats to avoid skin contact. In case of exposure, immediately rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in airtight, moisture-resistant containers under inert gas (e.g., argon) due to its reactivity with humidity .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

  • Methodological Answer : The electron-withdrawing Cl and F groups activate the carbonyl carbon toward nucleophilic attack while directing regioselectivity. Use Hammett σ constants to quantify substituent effects. Kinetic studies under controlled conditions (e.g., varying nucleophile concentrations) paired with computational modeling (DFT) can elucidate transition-state stabilization and rate-determining steps .

Q. What are the stability profiles of this compound under varying thermal and hydrolytic conditions?

  • Methodological Answer : Conduct accelerated stability testing by heating the compound to 40–80°C and monitoring degradation via HPLC. Hydrolytic stability can be assessed in buffered solutions (pH 4–10) to identify optimal storage conditions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds and phase transitions .

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

  • Methodological Answer : Perform systematic reproducibility studies by standardizing reaction parameters (solvent purity, catalyst batch). Use control experiments to isolate variables (e.g., moisture content, oxygen levels). Cross-validate findings with multiple analytical techniques (e.g., NMR, X-ray crystallography) and compare results with literature datasets from authoritative sources like PubChem or Thermo Scientific .

Q. What strategies are effective for synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Functionalize the benzoyl chloride via coupling reactions (e.g., amidation with primary amines or esterification with alcohols). Introduce diversity at the meta-fluorine position using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Characterize derivatives using high-resolution MS and X-ray diffraction to correlate structural modifications with biological or catalytic activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.